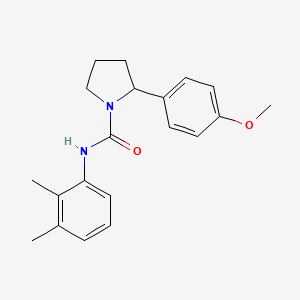
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of scientists at the Upjohn Company. It is a potent analgesic that has been used in both clinical and research settings. In recent years, U-47700 has gained notoriety as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
作用机制
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to this receptor, it activates a series of biochemical signaling pathways that result in the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward. This mechanism of action is similar to other opioids, such as morphine and fentanyl.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide are similar to other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also lead to tolerance and dependence with chronic use.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist at the mu-opioid receptor, making it useful for studying the mechanisms of opioid receptor activation. It is also relatively easy to synthesize, making it accessible to researchers. However, its use is limited by its potency and potential for abuse, as well as its classification as a controlled substance in many countries.
未来方向
There are several areas of future research that could be explored with N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area is the development of new opioid receptor agonists that have improved selectivity and reduced side effects. Another area is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to the development of new treatments for opioid addiction. Finally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide could be used to study the role of the mu-opioid receptor in pain signaling and other physiological processes.
合成方法
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 3,4-dichloroaniline with 4-methoxyphenylacetonitrile to form an intermediate product, which is then reacted with pyrrolidinecarboxylic acid to produce N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
科学研究应用
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the mechanisms of opioid receptor activation and the effects of opioids on the brain and body. It has been shown to be a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated the effects of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide on other opioid receptors, such as the delta and kappa receptors.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-6-4-7-18(15(14)2)21-20(23)22-13-5-8-19(22)16-9-11-17(24-3)12-10-16/h4,6-7,9-12,19H,5,8,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJTDJXKCTNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-1-[(2,4-dichlorophenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5966306.png)
![ethyl 3-amino-2-benzoyl-3-[(2-furylmethyl)amino]acrylate](/img/structure/B5966313.png)
![2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966335.png)
![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)

![1-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-4-ethylpiperazine](/img/structure/B5966361.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B5966364.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5966369.png)
![{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)
![N-(4-chlorophenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B5966380.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5966402.png)
![N-{[(4-hydroxypyrimidin-2-yl)thio]acetyl}-4-methylbenzamide](/img/structure/B5966413.png)